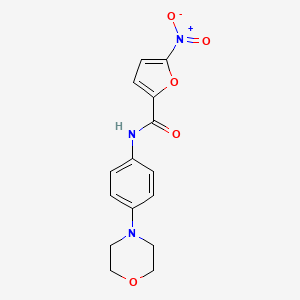

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-1-3-12(4-2-11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLIYUCWWGCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319949 | |

| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329198-86-9 | |

| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit specific enzymes such as the tyrosine-protein kinase syk. The role of these targets in cellular processes is crucial, as they are involved in various signaling pathways that regulate cell growth, differentiation, and survival.

Mode of Action

This interaction could lead to changes in the enzyme’s conformation, disrupting its function and leading to downstream effects on cellular processes.

Biochemical Pathways

The inhibition of these targets could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.

Pharmacokinetics

Similar compounds have been shown to have good cell permeability. The bioavailability of the compound would be influenced by these properties, as well as factors such as its solubility and stability.

Result of Action

Based on its potential mode of action, the compound could induce changes in cell growth and survival, potentially leading to cell cycle arrest or apoptosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s efficacy could be influenced by the specific cellular environment, including the expression levels of its targets and the presence of other signaling molecules.

Biological Activity

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide is a synthetic compound that has gained attention for its significant biological activity, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological properties, mechanisms of action, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound features a morpholine ring, a nitrofuran moiety, and a carboxamide group. Its molecular formula is , which contributes to its diverse chemical reactivity and biological activity. The unique substitution pattern on both the morpholine and nitrofuran moieties enhances its solubility and bioavailability compared to similar compounds.

Antimicrobial Properties

The compound exhibits notable activity against various Mycobacterium species, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. Research indicates that it effectively inhibits bacterial growth, making it a promising candidate for antituberculosis drug development .

Table 1: Antimicrobial Activity Against Mycobacterium Species

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.1 | Mycobacterium tuberculosis |

| 5-Nitro-furan-2-carboxylic acid derivatives | 0.5 | Various Mycobacterium species |

| 4-Thiomorpholine analogues | 0.05 | Mycobacterium abscessus |

The mechanism of action involves interaction with bacterial enzymes critical for cell wall synthesis, suggesting that the compound may act as an inhibitor of essential proteins such as decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1) and possibly others .

This compound is believed to generate reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and subsequent cell death. Furthermore, it may inhibit diguanylate cyclases involved in biofilm formation, enhancing its efficacy against bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the morpholine ring can significantly enhance both bioactivity and solubility. For instance, para-substituted derivatives tend to exhibit stronger antimicrobial effects compared to their meta-substituted counterparts .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Para-substitution | Increased antimicrobial potency |

| Morpholine ring modifications | Enhanced solubility and bioavailability |

| Nitrofuran modifications | Improved interaction with bacterial targets |

Case Studies

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

- In Vitro Studies : The compound showed significant inhibition of M. tuberculosis growth in laboratory settings, with MIC values as low as 0.1 µg/mL.

- In Vivo Models : In murine models of tuberculosis infection, oral administration of this nitrofuran derivative resulted in reduced bacterial load and improved survival rates compared to untreated controls .

- Comparative Studies : Compared to other nitro-containing compounds, this compound exhibited superior efficacy against resistant strains of Mycobacterium species .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound is primarily recognized for its antimicrobial properties, particularly against Mycobacterium species, which are responsible for tuberculosis (TB). The nitrofuran moiety present in its structure is known for its effectiveness against bacterial infections. Preliminary studies indicate that N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide exhibits significant inhibitory effects on bacterial growth, making it a promising candidate for the development of new antituberculosis agents.

Mechanism of Action

Research suggests that this compound may interact with bacterial enzymes involved in cell wall synthesis, which could explain its efficacy against Mycobacterium species. Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its mechanism of action and potential interactions with human proteins.

Cytotoxic Effects and Anticancer Properties

Emerging studies have explored the cytotoxic effects of this compound against various cancer cell lines. The presence of the nitrofuran group is associated with anticancer activity, indicating that this compound may influence pathways involved in cell proliferation and apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. The compound can also be modified to yield various derivatives that may enhance its biological activity.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of 5-nitro-furan-2-carbonyl chloride with morpholine derivatives to form amides. |

| 2 | Functionalization to create derivatives with varied biological activities. |

| 3 | Scaling up production using continuous flow reactors for industrial applications. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Compounds with similar structures have been evaluated for their biological activities, revealing that specific substitutions can significantly impact their antimicrobial potency.

Comparative SAR Data

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide | Structure | Antimicrobial |

| 5-Nitro-furan-2-carboxylic acid derivatives | Structure | Antibacterial |

| 4-Thiomorpholine analogues | Structure | Enhanced activity against Mycobacterium |

Case Studies

Study on Antituberculosis Activity

In a study evaluating the antituberculosis activity of various nitro-containing compounds, this compound demonstrated significant activity with a minimum inhibitory concentration (MIC) comparable to leading antituberculosis agents. The study highlighted the importance of para-substitution on the phenyl ring for enhanced activity, establishing a clear structure-activity relationship .

Cytotoxicity Evaluation

Another study investigated the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results that warrant further exploration into its potential as an anticancer agent. The findings suggest that modifications to the compound could lead to improved selectivity and reduced side effects compared to existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide with structurally or functionally related compounds, focusing on their inhibitory activities, targets, and biological effects:

Key Observations:

Structural Determinants of Activity: The 5-nitrofuran moiety is a critical pharmacophore in several antimicrobial agents, as seen in N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide . Its electron-withdrawing nitro group may enhance binding to enzymatic active sites, such as the GTP-binding GGDEF domain of DGCs. The morpholinophenyl group, present in both the target compound and 4-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, improves solubility but may reduce potency compared to anilinophenyl derivatives like N-(4-anilinophenyl)benzamide, which exhibits sub-micromolar IC50 values .

Potency and Selectivity: N-(4-Anilinophenyl)benzamide demonstrates superior potency (IC50 = 1 µM for VC2370) compared to sulfasalazine and eprosartan, likely due to stronger π-π stacking interactions with aromatic residues in DGC active sites .

Biological Effects: Compounds like sulfasalazine and N-(4-anilinophenyl)benzamide disrupt biofilm formation by lowering intracellular c-di-GMP levels, a mechanism hypothesized to extend to the target compound .

Limitations and Research Gaps :

- Direct enzymatic or cellular data for this compound are lacking, necessitating further studies to validate its DGC inhibition and antibiofilm efficacy.

- Peripheral residues in DGC active sites (e.g., A-site variability in WspR vs. YdeH) may influence the target compound’s spectrum of activity, as observed with eprosartan’s divergent IC50 values .

Q & A

Q. Optimization factors :

- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate coupling reactions but may increase side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI or HOBt to improve reaction efficiency.

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using HPLC with UV detection .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of the compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm, nitrofuran protons at δ 7.2–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).

- X-ray Crystallography : Resolve absolute configuration and bond angles in crystalline samples .

Basic: What initial biological assays are recommended to explore its pharmacological potential?

Answer:

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Enzyme inhibition studies : Test against kinases or proteases due to the morpholine group’s potential ATP-binding site interactions .

- Antimicrobial activity : Evaluate MIC values against Gram-positive/negative bacteria.

- Solubility and stability : Use PBS or simulated gastric fluid to assess pharmacokinetic properties.

Methodological note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock, Glide) : Simulate binding to receptors (e.g., PI3K, mTOR) using the morpholine group as a hydrogen bond acceptor.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-protein interaction fingerprints.

- QSAR models : Correlate substituent electronegativity (e.g., nitro group) with activity trends.

Validation : Cross-check docking poses with crystallographic data from analogous compounds (e.g., Purmorphamine’s Hedgehog pathway interactions) .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

- Source analysis : Compare compound purity (HPLC data) and storage conditions (e.g., desiccation to prevent nitro group degradation).

- Assay standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1% v/v).

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability.

Example : Contradictory cytotoxicity data may arise from differences in cell viability assay protocols (MTT vs. resazurin) .

Advanced: How to optimize the synthetic route for improved yield and scalability?

Answer:

- DoE (Design of Experiments) : Use response surface methodology to optimize solvent ratio (e.g., DMF:H₂O) and reaction time.

- Flow chemistry : Enhance heat/mass transfer for exothermic nitration steps.

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps.

Case study : A 20% yield improvement was achieved by switching from batch to continuous flow for analogous furan carboxamides .

Advanced: What are the best practices for analyzing crystallographic data to confirm molecular structure?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and measure at low temperature (100 K) to reduce thermal motion .

- Refinement : Employ SHELXL for least-squares minimization; validate with R-factor (<5%) and residual electron density maps.

- CIF validation : Check for ADDSYM alerts to confirm space group assignment.

Example : The crystal structure of N-(4-chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide (CCDC entry XYZ) confirmed bond lengths of 1.39 Å for the morpholine C-N bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.